4-Chlorobenzyl mercaptan
Overview
Description
4-Chlorobenzyl mercaptan is a chemical compound with the formula C7H7ClS . It has a molecular weight of 158.648 . It appears as a clear colorless to light yellow liquid .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C7H7ClS/c8-7-3-1-6 (5-9)2-4-7/h1-4,9H,5H2
. The structure is also available as a 2d Mol file or as a computed 3d SD file . Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 233.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.1±3.0 kJ/mol and a flash point of 76.7±0.0 °C . The index of refraction is 1.582 .Scientific Research Applications
Synthesis and Antibacterial Activity
4-Chlorobenzyl mercaptan has been utilized in the synthesis of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. These compounds exhibit significant antimicrobial activities, comparable to tetracycline, a reference compound (El-zohry et al., 2007).
Inhibition of Carbonic Anhydrase Isozymes
Research involving novel mercapto-1,3,4-oxadiazole and -1,2,4-triazole derivatives, synthesized from compounds including this compound, has demonstrated their ability to inhibit carbonic anhydrase isozymes. These isozymes are relevant to various physiological processes, and the compounds show interesting biological activity with inhibition constants in the low micromolar range (Almajan et al., 2008).
Fluorescent Probe for Biothiols Detection
This compound has been used in developing a coumarin-based fluorescent probe for the discriminative detection of biothiols. This probe is sensitive and rapid in response, useful in understanding the roles of biothiols in physiological processes and disease diagnosis (Chen et al., 2022).
Development of Odorless Substitutes
The development of 2,4,6-Trimethoxybenzyl mercaptan, a derivative of this compound, has been explored as an odorless substitute for hydrogen sulfide. This compound is used in Michael addition reactions and in converting alkyl-bromides into alkanethiols, providing a method complementary to using malodorous benzyl mercaptan (Matoba et al., 2007).
Anaerobic Degradation of Herbicides
Research involving the degradation of thiobencarb, an herbicide, has identified this compound as one of the main intermediates in the degradation process. This study enhances understanding of the environmental impact of thiobencarb and its degradation mechanisms (Oanh et al., 2022).
Inhibition of Topical Antiglaucoma Properties
This compound derivatives have been tested as inhibitors of carbonic anhydrase isozymes, CA I, II, and IV. These derivatives exhibit significant affinity for these isozymes and have potential as topically acting anti-glaucoma agents, showing effectiveness in both normotensive and glaucomatous rabbits (Mincione et al., 2001).
Safety and Hazards
4-Chlorobenzyl mercaptan is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also a combustible liquid . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Properties
IUPAC Name |
(4-chlorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQXPTHQTXCXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211619 | |
Record name | p-Chlorotoluene-alpha-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6258-66-8 | |
Record name | 4-Chlorobenzyl mercaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6258-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorotoluene-alpha-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6258-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorotoluene-alpha-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorotoluene-α-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chlorobenzyl mercaptan form in the environment?
A: this compound is identified as a degradation product of the herbicide thiobencarb. Research shows that thiobencarb can degrade into 4-CBM through both biotic and abiotic processes. One study demonstrated that Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2, two bacterial species isolated from soil, could degrade thiobencarb, with 4-CBM identified as an intermediate product. Additionally, when thiobencarb is present in a rice field's surface microlayer and exposed to UV irradiation (285–340 nm), it undergoes photodegradation, resulting in 4-CBM as the primary identified photoproduct.
Q2: Are there any studies exploring potential applications of this compound in material science?
A: While this compound itself hasn't been extensively studied for material applications, it plays a crucial role in synthesizing silver nanoclusters. Research demonstrates that using this compound as a ligand during the synthesis of Ag33 nanoclusters significantly influences their catalytic activity in reducing nitroarenes to arylamines. This highlights the potential of 4-CBM as a building block for creating nanomaterials with tailored catalytic properties.
Q3: What are the environmental concerns related to this compound?
A3: As a degradation product of a widely used herbicide, the presence of this compound in the environment, especially in agricultural settings, raises concerns. While specific toxicological data on 4-CBM might be limited, its presence as a thiobencarb breakdown product necessitates further investigation into its potential impact on ecosystems and non-target organisms. Further research is crucial to determine its persistence, bioaccumulation potential, and long-term ecological effects.
Q4: What analytical methods are used to detect and quantify this compound?
A: While specific details on analytical methods for 4-CBM might require further research, studies utilizing gas chromatography-mass spectrometry (GC-MS) successfully identified and quantified 4-CBM as a degradation product of thiobencarb in environmental samples. This suggests that GC-MS, a powerful technique for separating and identifying organic compounds, is a viable method for detecting and quantifying 4-CBM in various matrices.
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